molecular formula C26H24ClN3OS B12277639 2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide

2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide

Cat. No.: B12277639
M. Wt: 462.0 g/mol
InChI Key: UBEFUEIXHPFUAS-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfanyl and acetamide groups are then introduced through subsequent reactions involving thiolation and amidation, respectively. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Key steps include the preparation of intermediates, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one
  • 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol

Uniqueness

2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core, combined with the sulfanyl and acetamide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H24ClN3OS

Molecular Weight

462.0 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C26H24ClN3OS/c1-18(12-13-19-8-4-2-5-9-19)28-24(31)17-32-26-29-23-15-14-21(27)16-22(23)25(30-26)20-10-6-3-7-11-20/h2-11,14-16,18H,12-13,17H2,1H3,(H,28,31)

InChI Key

UBEFUEIXHPFUAS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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